An In-depth Technical Guide to 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine: Synthesis, Properties, and Applications
This document provides a comprehensive technical overview of the heterocyclic compound 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine . Designed for researchers, chemists, and professionals in drug development, this guide delves into the compound's chemical identity, synthesis, potential applications, and analytical protocols. The narrative emphasizes the causal logic behind methodological choices, ensuring a blend of theoretical knowledge and practical insight.
Compound Identification and Physicochemical Profile
Precise identification is the cornerstone of any chemical investigation. 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine belongs to a class of piperazine derivatives that are of significant interest in medicinal chemistry and agrochemical research. While a specific CAS Number for this exact methyl derivative is not prominently listed in major public chemical databases, its identity is unequivocally defined by its IUPAC name and structure. For context, the closely related ethyl analog, 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine, is assigned CAS Number 1016745-43-9.[1]
The structural architecture features a piperazine ring N-substituted with a methyl group and a (6-chloropyridin-3-yl)methyl group. This combination of a flexible piperazine scaffold and a functionalized pyridine ring is a common motif in bioactive molecules.
Table 1: Physicochemical Properties
| Property | Value | Source / Method |
| IUPAC Name | 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine | Nomenclature Standard |
| Molecular Formula | C₁₁H₁₆ClN₃ | Calculated |
| Molecular Weight | 225.72 g/mol | Calculated |
| Physical State | Expected to be a liquid or low-melting solid | Inferred from analogs[2] |
| Storage Conditions | Store in a dry, cool, well-ventilated place under an inert atmosphere | Standard for amines[3] |
Synthesis and Mechanistic Rationale
The synthesis of N-substituted piperazines like the title compound is a well-established process in organic chemistry. A logical and efficient synthetic route involves the nucleophilic substitution reaction between a suitable electrophile, (6-chloropyridin-3-yl)methyl halide, and the nucleophile, 1-methylpiperazine.
Causality in Synthesis Design:
The choice of a two-component coupling strategy is predicated on the commercial availability and reactivity of the starting materials. 1-methylpiperazine is a readily available secondary amine. The key is the preparation or sourcing of the electrophilic partner, 3-(chloromethyl)-6-chloropyridine or 3-(bromomethyl)-6-chloropyridine. The reaction proceeds via an SN2 mechanism, where the secondary amine of the piperazine ring attacks the benzylic-like carbon of the chloromethylpyridine, displacing the halide leaving group. A non-nucleophilic base is typically required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation and deactivation of the starting amine.
Detailed Laboratory Protocol:
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Reaction Setup: To a solution of 1-methylpiperazine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask, add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) (1.5 equivalents).
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Addition of Electrophile: While stirring the mixture at room temperature, add a solution of 3-(chloromethyl)-6-chloropyridine (1.0 equivalent) in the same solvent dropwise over 20-30 minutes.
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Reaction Progression: Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Work-up and Isolation: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and DMF.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to yield the final product, 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine.
Potential Applications in Research and Development
The structural motifs within 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine suggest its potential utility in two primary scientific domains, largely inferred from studies on analogous compounds.[1]
Medicinal Chemistry & Neuroscience:
Piperazine derivatives are prevalent in centrally acting drugs due to the piperazine ring's ability to act as a privileged scaffold that can cross the blood-brain barrier. The ethyl analog has been investigated for its potential interaction with dopamine receptors, particularly the D3 subtype.[1] Agonism at D3 receptors is a therapeutic strategy being explored for conditions like Parkinson's disease and mood disorders.[1] The title compound, as a close structural analog, serves as a valuable tool compound for:
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Structure-Activity Relationship (SAR) Studies: By comparing its activity to the ethyl analog and other derivatives, researchers can probe the steric and electronic requirements of the target receptor.
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Lead Optimization: It can be a starting point for developing more potent and selective ligands for neurotransmitter receptors.
Agrochemicals:
The 6-chloro-3-pyridinylmethyl moiety is the core pharmacophore of neonicotinoid insecticides like imidacloprid. These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to neurotoxicity and paralysis.[1] The piperazine ring in the title compound can be seen as a bioisosteric replacement for the imidazolidine ring found in many classical neonicotinoids.[1] Therefore, this compound is a candidate for:
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Insecticidal Efficacy Screening: Assessing its activity against various pest species.
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Development of Novel Insecticides: Exploring new chemical spaces to overcome resistance to existing neonicotinoids.
Core Mechanism of Action: A Receptor-Ligand Interaction Model
The biological activity of this compound is predicated on its ability to bind to and modulate the function of specific protein receptors. Based on its structural similarity to known active agents, two primary hypothetical mechanisms are proposed.
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Dopamine Receptor Agonism (CNS): The compound may bind to the active site of the D3 dopamine receptor, mimicking the action of the endogenous neurotransmitter dopamine. This could trigger downstream signaling cascades associated with neuroprotective effects.[1]
-
nAChR Agonism (Insecticidal): In insects, the compound could bind to nAChRs, locking them in an open state. This leads to a continuous influx of ions, uncontrolled nerve firing, and eventual paralysis and death.[1]
Analytical and Quality Control Protocols
Ensuring the purity and identity of a research compound is critical for the validity of experimental results. A multi-technique approach is recommended for the comprehensive analysis of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing purity.
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HPLC-UV Protocol: A reversed-phase HPLC method is ideal.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm).
-
Justification: This method effectively separates the polar parent compound from less polar impurities. The acidic modifier ensures sharp peak shapes by protonating the basic nitrogen atoms. For compounds lacking a strong chromophore, derivatization with agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active product.[4][5]
-
-
GC-MS Protocol:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Analysis: The compound's volatility allows for GC analysis. Mass Spectrometry (MS) detection provides definitive structural confirmation through the characteristic fragmentation pattern of the molecule.
-
Justification: GC-MS is a powerful tool for both identification and quantification, offering high sensitivity and structural information.[5]
-
Spectroscopic Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The spectra will show characteristic signals for the aromatic protons on the pyridine ring, the methylene bridge, and the distinct protons of the N-methyl and piperazine ring system.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight by identifying the protonated molecular ion [M+H]⁺.
Safe Handling and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols.[6][7] Avoid contact with skin and eyes.[7]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[6]
References
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ChemSynthesis. (n.d.). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(6-Nitropyridin-3-yl)-4-nitrosopiperazine. Retrieved from [Link]
- Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7.
-
Hoffman Fine Chemicals. (n.d.). CAS RN 785765-09-5 | 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine. Retrieved from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Jiang, F.-X., Shan, S., & Yan, J. (2006). 1,4-Bis(6-chloropyridin-3-ylmethyl)piperazine. Acta Crystallographica Section E Structure Reports Online, 62(9), o3842–o3843.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
- Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
Sources
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![Structure of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine](https://i.imgur.com/your-image-url-methyl.png)
![Structure of 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine](https://i.imgur.com/your-image-url-ethyl.png)
